6-Hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one
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Overview
Description
6-Hydroxy-6,12-dimethyl-14-oxapentacyclo[103315,801,1102,8]nonadecan-15-one is a complex organic compound with the molecular formula C₂₀H₃₀O₃ It belongs to a group of stereoisomers and is known for its intricate structure, which includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one involves multiple steps, typically starting from simpler organic molecules. The synthetic route often includes cyclization reactions to form the pentacyclic structure, followed by functional group modifications to introduce the hydroxy and oxo groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for purification and characterization. The scalability of the synthesis process is also an important consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield an alcohol.
Scientific Research Applications
6-Hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a key role in these interactions, potentially forming hydrogen bonds or participating in redox reactions. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one
- 6-Hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-11-one
Uniqueness
6-Hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one is unique due to its specific arrangement of functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-15-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-17-7-3-8-20(16(21)23-12-17)14(17)6-9-19-10-13(4-5-15(19)20)18(2,22)11-19/h13-15,22H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZWEQYFSTXTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1CCC45C3CCC(C4)C(C5)(C)O)C(=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | Neotripterifordin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Neotripterifordin | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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